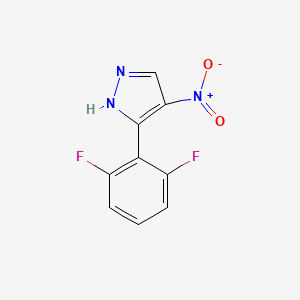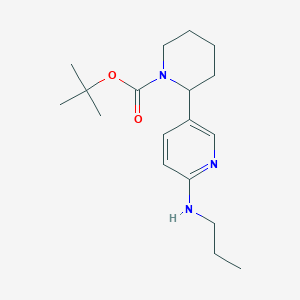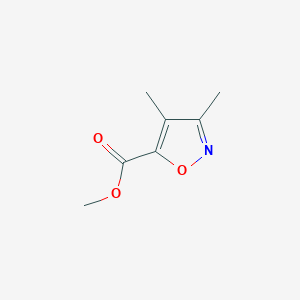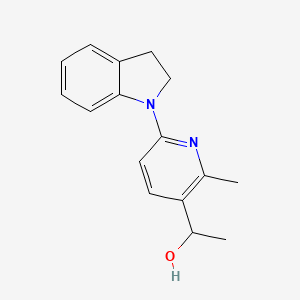![molecular formula C8H3ClF3NS B11807208 7-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11807208.png)
7-Chloro-2-(trifluoromethyl)benzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-(trifluoromethyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a chlorine atom at the 7th position and a trifluoromethyl group at the 2nd position
Méthodes De Préparation
The synthesis of 7-Chloro-2-(trifluoromethyl)benzo[d]thiazole can be achieved through several synthetic routes. One common method involves the reaction of 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole with substituted acetophenones in the presence of glacial acetic acid . Another approach includes the use of molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
7-Chloro-2-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine-substituted position.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
7-Chloro-2-(trifluoromethyl)benzo[d]thiazole has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules with potential antibacterial, antifungal, and anticancer properties.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It serves as a tool in studying various biological pathways and mechanisms, particularly those involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved . These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
7-Chloro-2-(trifluoromethyl)benzo[d]thiazole can be compared with other similar compounds, such as:
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole: This compound has a similar structure but with the chlorine atom at the 2nd position and the trifluoromethyl group at the 5th position.
Benzo[d]thiazole-2-thiol: This compound features a thiol group at the 2nd position instead of a chlorine atom.
7-Chloro-2-(pyridin-4-yl)benzo[d]thiazole: This compound has a pyridinyl group at the 2nd position instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H3ClF3NS |
|---|---|
Poids moléculaire |
237.63 g/mol |
Nom IUPAC |
7-chloro-2-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H3ClF3NS/c9-4-2-1-3-5-6(4)14-7(13-5)8(10,11)12/h1-3H |
Clé InChI |
MYCKGLAMZSDWMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)SC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B11807130.png)





![tert-Butyl 7-(aminomethyl)-2,3,4a,5-tetrahydrocyclopenta[b][1,4]oxazine-4(7aH)-carboxylate](/img/structure/B11807189.png)






